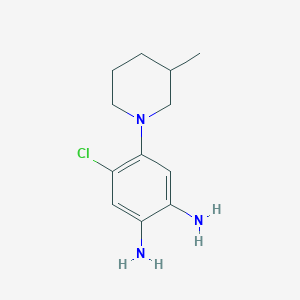
4-chloro-5-(3-methyl-1-piperidinyl)-1,2-benzenediamine
説明
4-chloro-5-(3-methyl-1-piperidinyl)-1,2-benzenediamine, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in cancer treatment.
作用機序
4-chloro-5-(3-methyl-1-piperidinyl)-1,2-benzenediamine works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the activation of downstream signaling pathways that are involved in cell proliferation and survival. This ultimately leads to the inhibition of cancer cell growth and apoptosis.
Biochemical and physiological effects:
4-chloro-5-(3-methyl-1-piperidinyl)-1,2-benzenediamine has been shown to have a number of biochemical and physiological effects. In addition to its anti-proliferative effects on cancer cells, 4-chloro-5-(3-methyl-1-piperidinyl)-1,2-benzenediamine has been shown to inhibit the migration and invasion of cancer cells. It has also been shown to induce apoptosis in cancer cells, as well as inhibit angiogenesis and tumor growth in animal models.
実験室実験の利点と制限
One advantage of using 4-chloro-5-(3-methyl-1-piperidinyl)-1,2-benzenediamine in lab experiments is its specificity for the EGFR tyrosine kinase, which allows for precise targeting of this pathway. However, one limitation is that 4-chloro-5-(3-methyl-1-piperidinyl)-1,2-benzenediamine is not effective against all EGFR-dependent tumors, and some tumors may develop resistance to the drug over time.
将来の方向性
There are several potential future directions for research on 4-chloro-5-(3-methyl-1-piperidinyl)-1,2-benzenediamine. One area of interest is the development of combination therapies that include 4-chloro-5-(3-methyl-1-piperidinyl)-1,2-benzenediamine with other drugs that target different pathways involved in cancer progression. Another area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance to 4-chloro-5-(3-methyl-1-piperidinyl)-1,2-benzenediamine. Finally, further research is needed to fully understand the mechanisms of action of 4-chloro-5-(3-methyl-1-piperidinyl)-1,2-benzenediamine and how it can be optimized for use in cancer treatment.
科学的研究の応用
4-chloro-5-(3-methyl-1-piperidinyl)-1,2-benzenediamine has been extensively studied for its potential use in cancer treatment, particularly in the treatment of EGFR-dependent tumors. In vitro studies have shown that 4-chloro-5-(3-methyl-1-piperidinyl)-1,2-benzenediamine can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
4-chloro-5-(3-methylpiperidin-1-yl)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-8-3-2-4-16(7-8)12-6-11(15)10(14)5-9(12)13/h5-6,8H,2-4,7,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLFDWIRLWPHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C(=C2)N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-fluorophenyl)-4-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4434262.png)

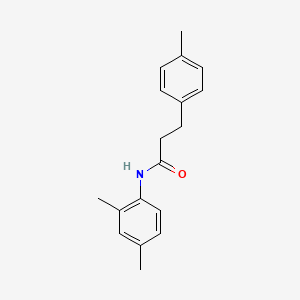
![3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4434297.png)

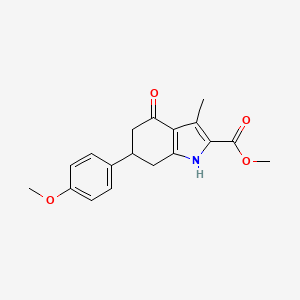
![1-(4-methoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4434309.png)
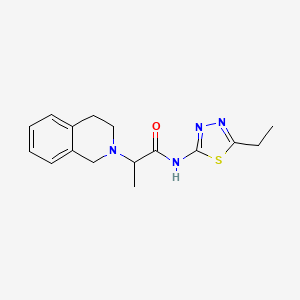
![2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4434324.png)
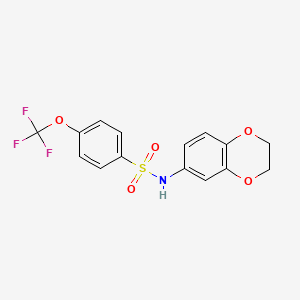
![4-[(2-methoxyethyl)thio]-2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4434345.png)
![ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B4434353.png)
![8-(4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434358.png)
